molecular formula C12H13ClN2O2 B11860633 6-Chlorospiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one

6-Chlorospiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one

Cat. No.: B11860633
M. Wt: 252.69 g/mol
InChI Key: YAHGZQDGEWWODN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorospiro[benzo[e][1,3]oxazine-4,4’-piperidin]-2(3H)-one typically involves the following steps :

    Formation of the Benzoxazine Ring: This step involves the reaction of an appropriate aniline derivative with formaldehyde and a suitable phenol under acidic conditions to form the benzoxazine ring.

    Introduction of the Chlorine Atom: Chlorination of the benzoxazine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Spiro Structure: The final step involves the cyclization of the chlorinated benzoxazine with a piperidine derivative under basic conditions to form the spiro structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Chlorospiro[benzo[e][1,3]oxazine-4,4’-piperidin]-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

6-Chlorospiro[benzo[e][1,3]oxazine-4,4’-piperidin]-2(3H)-one has several scientific research applications :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4’-piperidine]
  • 6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Uniqueness

6-Chlorospiro[benzo[e][1,3]oxazine-4,4’-piperidin]-2(3H)-one is unique due to its spiro structure and the presence of a chlorine atom at the 6-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

6-chlorospiro[3H-1,3-benzoxazine-4,4'-piperidine]-2-one

InChI

InChI=1S/C12H13ClN2O2/c13-8-1-2-10-9(7-8)12(15-11(16)17-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16)

InChI Key

YAHGZQDGEWWODN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)Cl)OC(=O)N2

Origin of Product

United States

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